3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan is a complex organic compound notable for its unique bicyclic structure and functional versatility. This compound is classified as a furan derivative, specifically a hexahydrofuro compound with two allyloxy substituents. Its molecular formula is , and it has a CAS number of 103536-97-6. The compound's structure allows it to participate in various chemical reactions, making it of interest in synthetic organic chemistry and material science.
The synthesis of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan typically involves several key steps:
This multi-step synthesis allows for the introduction of functional groups that enhance the compound's reactivity and utility in further chemical transformations.
The molecular structure of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan can be described in detail:
InChI=1S/C12H18O4/c1-3-5-13-9-7-15-12-10(14-6-4-2)8-16-11(9)12/h3-4,9-12H,1-2,5-8H2/t9-,10-,11-,12-/m1/s1
.The structural characteristics contribute to its chemical properties and reactivity patterns.
3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic applications.
The mechanism of action for 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan primarily revolves around its ability to undergo nucleophilic substitution and polymerization reactions due to the presence of the allyloxy groups.
These mechanisms are crucial for its application in materials science.
The physical and chemical properties of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan include:
These properties influence its behavior in various chemical environments and applications.
The applications of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan are diverse:
This compound represents a valuable tool in both academic research and industrial applications due to its unique structural features and reactivity profile.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: